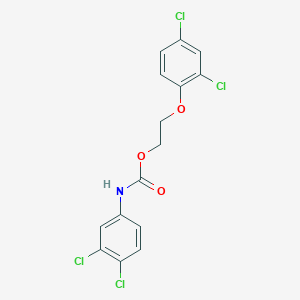![molecular formula C11H15N5OS B4683944 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B4683944.png)
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide
Vue d'ensemble
Description
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide, also known as ACTD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
Mécanisme D'action
The mechanism of action of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide involves the inhibition of DNA polymerase, which is essential for DNA replication. By inhibiting this enzyme, this compound can prevent the replication of cancer cells and some viruses. Additionally, this compound has been found to stimulate the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, a process of programmed cell death. In addition, this compound can inhibit the growth and proliferation of cancer cells by blocking DNA replication. In viral infections, this compound can inhibit the replication of RNA viruses by inhibiting the activity of RNA polymerase. In the immune system, this compound can stimulate the production of cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide has several advantages for lab experiments, including its ability to inhibit DNA and RNA polymerases, its ability to induce apoptosis in cancer cells, and its ability to stimulate cytokine production. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide. One area of research could focus on the development of more potent and selective inhibitors of DNA and RNA polymerases. Another area of research could focus on the use of this compound in combination with other drugs or therapies to enhance its antitumor or antiviral activity. Additionally, more research is needed to understand the mechanisms underlying the immunostimulatory effects of this compound and its potential applications in immunotherapy.
Applications De Recherche Scientifique
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide has been widely used in scientific research for its potential applications in various areas, including cancer research, virology, and immunology. In cancer research, this compound has been found to exhibit antitumor activity by inhibiting the activity of DNA polymerase, an enzyme that is critical for DNA replication. In virology, this compound has been used to study the replication of RNA viruses, such as HIV and hepatitis C virus. In immunology, this compound has been found to stimulate the production of cytokines, which are essential for the immune response.
Propriétés
IUPAC Name |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-3-16(4-2)9(17)7-18-11-14-6-8(5-12)10(13)15-11/h6H,3-4,7H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEWFLKRZMIBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=C(C(=N1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 7-cyclopropyl-1-(2-methoxyphenyl)-3-[2-(4-morpholinyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4683868.png)
![3-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4683874.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683876.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4683884.png)
![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B4683892.png)
![methyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4683901.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide](/img/structure/B4683904.png)
![dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate](/img/structure/B4683910.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4683928.png)


![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4683965.png)
![2,3,4,5,6-pentafluoro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4683971.png)